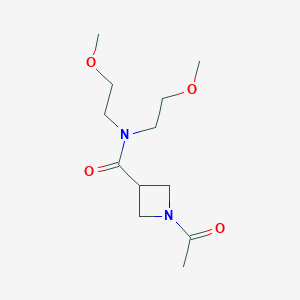

1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Azetidines, such as “1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide”, can be synthesized through various methods. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the use of α-chloro-β-amino-sulfinyl imidates for the synthesis of enantiopure trans-2-aryl-3-chloroazetidines .Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . The reactivity of azetidines is driven by a considerable ring strain, which also makes the ring significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions . For example, the group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) can provide poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) .科学的研究の応用

Azetidine Derivatives in Chemical Synthesis

A study by Chen et al. explores the sodium methoxide-catalyzed cyclization of methyl α-tosylamino-γ-chlorobutyrate, leading to the formation of methyl 1-tosylazetidine-2-carboxylate. This compound was further converted to 1-acetyl-2,2,4,4-tetramethylazetidine-3-carboxylic acid through photolysis, showcasing the utility of azetidine derivatives in chemical synthesis and functional group transformations (Chen, Teng-yueh et al., 1967).

Antimicrobial and Antiprotozoal Activities

Research by Ismail et al. on imidazo[1,2-a]pyridines, which share structural similarities with azetidine derivatives, reveals their strong DNA affinities and significant in vitro and in vivo antiprotozoal activities. This highlights the potential of azetidine-related compounds in developing new antiprotozoal agents (Ismail, Mohamed A. et al., 2004).

Synthetic Applications

The work by Kobayashi et al. on the ionic hydrosilation of 3-acetyl-2-azetidinone derivatives demonstrates their utility in the stereoselective synthesis of valuable intermediates, such as 3-[(R)-1-hydroxyethyl]-2-azetidinone derivatives. This study underscores the importance of azetidine derivatives in synthetic chemistry, particularly in the synthesis of carbapenem antibiotics (Kobayashi, Yuko et al., 1989).

将来の方向性

作用機序

Target of Action

Azetidines, a class of compounds to which this molecule belongs, are known to be used in organic synthesis and medicinal chemistry . They are often involved in the formation of polyamines , which play crucial roles in cellular processes such as DNA replication, protein synthesis, and cell growth .

Mode of Action

Azetidines are known for their unique reactivity driven by considerable ring strain . This allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are known to be building blocks for polyamines through anionic and cationic ring-opening polymerization . Polyamines are involved in various biochemical pathways, including DNA replication, protein synthesis, and cell growth .

Result of Action

The resulting polymers from the polymerization of azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .

特性

IUPAC Name |

1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-10(15)14-8-11(9-14)12(16)13(4-6-17-2)5-7-18-3/h11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWZEMFDKWUNGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)N(CCOC)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2987708.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2987710.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2987712.png)

![2-chloro-N-(3-{[(pyridin-3-yl)methyl]amino}propyl)pyridine-4-carboxamide hydrochloride](/img/structure/B2987716.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2987717.png)

![3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987719.png)